
6-Methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride is a useful research compound. Its molecular formula is C10H20ClN and its molecular weight is 189.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study explored the synthesis of a novel ligand related to 6-Methyl-decahydroquinoline, showing antimicrobial activity against various bacteria and fungi (Patel & Patel, 2017).
Pharmacological Importance
- Compounds structurally related to 6-Methyl-decahydroquinoline, such as decahydroquinoline-3-carboxylic acids, were studied as excitatory amino acid (EAA) receptor antagonists, showing selective and active antagonism at NMDA and AMPA receptors (Ornstein et al., 1996).
Chemical Constituents of Plants
- A study identified compounds related to decahydroquinoline in Thalictrum delavayi, a plant species, revealing the diverse chemical constituents present in nature (Wang et al., 2003).
Antiplasmodial and Antitrypanosomal Activity
- Research on marine tunicate-derived alkaloids, including those with a decahydroquinoline skeleton, showed significant antiplasmodial and antitrypanosomal activity, suggesting potential for drug development (Wright et al., 2002).
Antimicrobial Potential in Food Preservation
- 4-Methylquinoline analogues, related to the decahydroquinoline class, demonstrated antimicrobial activities against foodborne bacteria, highlighting their potential as natural preservatives (Kim et al., 2014).
Synthesis and Cytotoxicity Studies
- Novel pyrimidines synthesized from 3-acetyl-4-hydroxy-N-methylquinolin-2-one, structurally related to decahydroquinoline, were studied for their cytotoxic activity against cancer cell lines (Toan et al., 2020).
Synthesis of Analogs and Pharmacological Properties
- The synthesis and study of derivatives of piperidine and decahydroquinoline, including their analgesic and psychotropic properties, were explored (Praliev et al., 2004).
Antihypoxic Activity
- Research on the synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid N-R-amide hydrochlorides, related to decahydroquinoline, revealed promising antihypoxic effects, indicating potential for antioxidant development (Ukrainets et al., 2014).
Propiedades
IUPAC Name |
6-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-8-4-5-10-9(7-8)3-2-6-11-10;/h8-11H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGUHENIXPFPJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3001166.png)
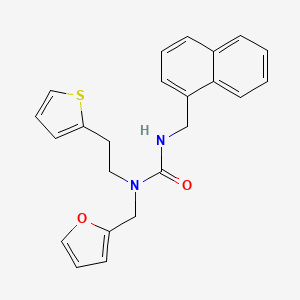
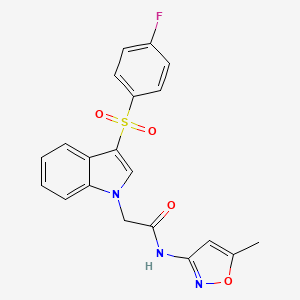
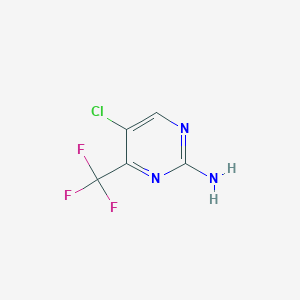

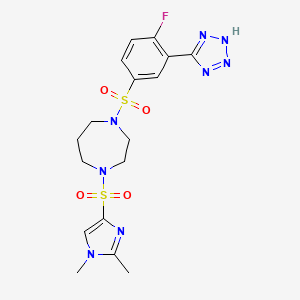
![2-[1-(Trifluoromethyl)cyclobutyl]acetic acid](/img/structure/B3001177.png)
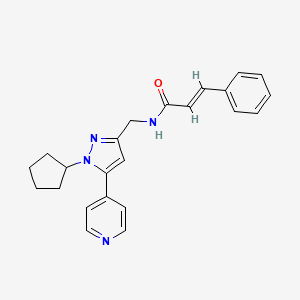
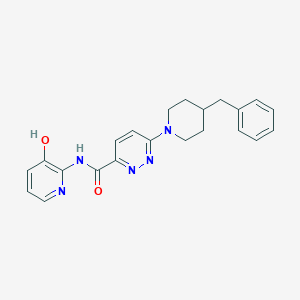
![Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-4-methoxybenzoate](/img/structure/B3001182.png)
![5-[[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B3001184.png)
